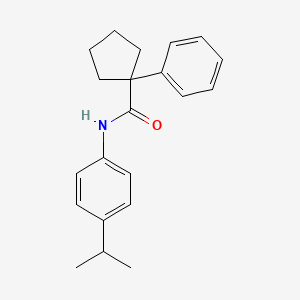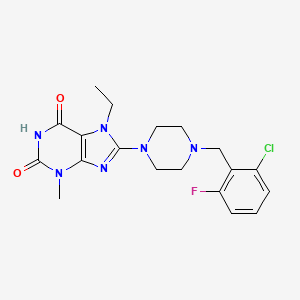
8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22ClFN6O2 and its molecular weight is 420.87. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study focused on the design and synthesis of purine connected piperazine derivatives, including 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, identified novel inhibitors of Mycobacterium tuberculosis. These compounds disrupted MurB, affecting the biosynthesis of peptidoglycan and exhibiting antiproliferative effects against the bacterium. The series showed promising activity, with several analogs displaying greater potency than existing drugs like Ethambutol. This suggests potential for future development of preclinical agents targeting tuberculosis (Konduri et al., 2020).
Cardiovascular Research
Research into cardiovascular activities of related purine-2,6-dione derivatives, although not directly linked to the specific compound , sheds light on the broader potential of this chemical class. Studies have found that certain derivatives exhibit significant antiarrhythmic and hypotensive activities, and also show affinities for alpha-adrenoreceptors. This highlights the chemical class's relevance in exploring new therapeutic options for cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Luminescent Properties and Photo-induced Electron Transfer
Novel piperazine substituted naphthalimide model compounds, while not the exact molecule , demonstrate the potential for compounds with piperazine substituents to be explored in luminescent materials and photo-induced electron transfer applications. Such studies indicate the utility of this structural motif in developing photophysical probes or materials for electronic applications, suggesting avenues for further research into similar compounds (Gan et al., 2003).
Neurodegenerative Disease Research
Compounds structurally related to 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione have been designed as multitarget drugs for neurodegenerative diseases. Such research indicates the potential for compounds within this class to act on multiple targets relevant to the treatment of neurodegenerative conditions, potentially offering advantages over single-target therapeutics (Brunschweiger et al., 2014).
Antiviral Activity
The exploration of the antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, related to purine analogues, reveals the potential of such compounds to inhibit various viruses, including herpes and rhinovirus. This suggests a possible research direction for the investigation of antiviral properties of similar purine derivatives, including the specific compound (Kim et al., 1978).
Eigenschaften
IUPAC Name |
8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN6O2/c1-3-27-15-16(24(2)19(29)23-17(15)28)22-18(27)26-9-7-25(8-10-26)11-12-13(20)5-4-6-14(12)21/h4-6H,3,7-11H2,1-2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAQSGJBCUEOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)F)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

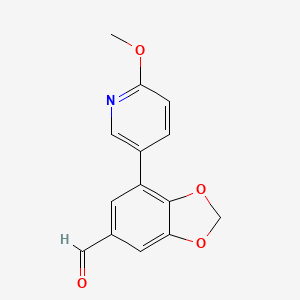
![2-((3,4-Difluorophenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2704013.png)

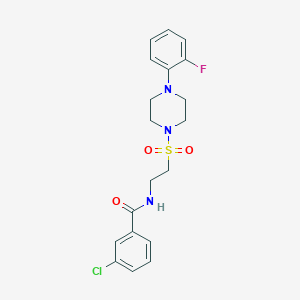
![methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2704017.png)

![2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2704019.png)
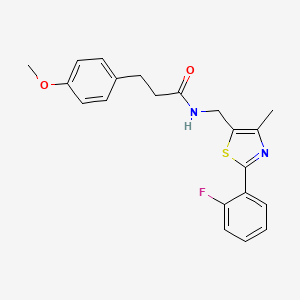
![6-(4-Chlorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2704022.png)



![2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2704030.png)
